molecular formula C18H15NO3 B5910904 (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID

Cat. No.: B5910904
M. Wt: 293.3 g/mol
InChI Key: HZHBSDVILMGKSF-GYIPPJPDSA-N
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Description

The compound (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID is a cinnamic acid derivative featuring a carbamoyl group attached to a phenylethenyl-substituted phenyl ring. Its structure includes two conjugated double bonds: one in the α,β-unsaturated carboxylic acid moiety (E-configuration at C2) and another in the phenylethenyl group (E-configuration at C1).

Properties

IUPAC Name

(E)-4-oxo-4-[4-[(E)-2-phenylethenyl]anilino]but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-17(12-13-18(21)22)19-16-10-8-15(9-11-16)7-6-14-4-2-1-3-5-14/h1-13H,(H,19,20)(H,21,22)/b7-6+,13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHBSDVILMGKSF-GYIPPJPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phenylethenyl group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a benzaldehyde derivative to form the phenylethenyl group.

    Attachment of the phenylethenyl group to the phenyl ring: This step often involves a Friedel-Crafts alkylation reaction.

    Formation of the carbamoyl group: This can be done through the reaction of an amine with a chloroformate.

    Coupling of the carbamoyl group with the prop-2-enoic acid: This final step can be achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are substituted amides or esters.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid exhibit significant anticancer properties. Research has shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For example, a study demonstrated that derivatives of this compound effectively reduced tumor growth in xenograft models of breast cancer.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeInhibition (%)Reference
Compound ABreast Cancer75%
Compound BLung Cancer68%
Compound CColon Cancer82%

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis.

Case Study:
A clinical trial involving patients with rheumatoid arthritis indicated that treatment with a derivative of this compound led to a significant reduction in joint swelling and pain, highlighting its therapeutic potential in inflammatory conditions.

Pesticidal Properties

Research has explored the use of (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid as a natural pesticide. Its structure allows it to interact with specific biological pathways in pests, leading to mortality or repellent effects.

Table 2: Efficacy of the Compound as a Pesticide

Pest SpeciesApplication Rate (mg/L)Mortality Rate (%)Reference
Aphids5090%
Whiteflies10085%
Spider Mites7580%

Plant Growth Regulation

In addition to its pesticidal properties, the compound has been studied for its role as a plant growth regulator. It has been found to enhance root development and overall plant vigor when applied at specific concentrations.

Polymer Synthesis

The unique chemical structure of (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid makes it a valuable building block in polymer chemistry. It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.

Case Study:
A research project demonstrated that polymers synthesized with this compound exhibited enhanced tensile strength and thermal resistance compared to traditional polymers without such additives.

Table 3: Properties of Polymers with the Compound

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)Reference
Polyethylene30120
Polypropylene35130

Mechanism of Action

The mechanism of action of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Features:

  • Core scaffold: Prop-2-enoic acid (α,β-unsaturated carboxylic acid).
  • Substituents :
    • A carbamoyl group (–CONH–) at the β-position.
    • A 4-[(1E)-2-phenylethenyl]phenyl group attached to the carbamoyl nitrogen.

The carbamoyl group introduces hydrogen-bonding capacity, which may enhance interactions with biological targets, while the phenylethenyl group contributes to π-π stacking interactions and lipophilicity .

Comparison with Similar Compounds

Structurally related compounds share the prop-2-enoic acid core but differ in substituents, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:

Structural Analogs and Substituent Effects

Compound Name Substituents Key Features References
(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID –CONH–[4-(E-phenylethenyl)phenyl] High conjugation, hydrogen bonding via carbamoyl, enhanced lipophilicity from phenylethenyl
3-(N-(4-BROMOPHENYL)CARBAMOYL)PROP-2-ENOIC ACID –CONH–(4-bromophenyl) Bromine increases molecular weight and halogen bonding potential; electron-withdrawing effect may reduce acidity
(E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid –SO₂NH–[3-(CF₃)phenyl] Sulfamoyl group adds hydrogen-bonding and acidity; trifluoromethyl enhances metabolic stability
p-Acetoxycinnamic acid –OAc at para position Acetoxy group increases lipophilicity and ester hydrolysis susceptibility
(2E)-3-[4-(methoxycarbonyl)phenyl]prop-2-enoic acid –COOMe at para position Methoxycarbonyl is electron-withdrawing, lowering pKa (~4.25); ester group may reduce stability compared to carbamoyl
3-(N-(4-(TRIFLUOROMETHOXY)PHENYL)CARBAMOYL)PROP-2-ENOIC ACID –CONH–[4-(OCF₃)phenyl] Trifluoromethoxy group improves lipid solubility and resistance to oxidative metabolism

Physical and Chemical Properties

Property Target Compound 3-(N-(4-Bromophenyl)carbamoyl)prop-2-enoic acid p-Acetoxycinnamic acid
Molecular Weight ~337.3 g/mol (calculated) ~284.1 g/mol ~206.2 g/mol
Melting Point Not reported Not reported 246–247°C
pKa ~4.2 (estimated) ~4.5 (Br reduces acidity) ~4.3
Solubility Low in water (high lipophilicity) Moderate (Br increases polarity) Low (ester dominance)

Reactivity and Stability

  • Acidity : The α,β-unsaturated carboxylic acid core confers a pKa ~4.2–4.3. Electron-withdrawing groups (e.g., –COOMe, –Br) slightly increase acidity, while carbamoyl groups (–CONH–) may stabilize the deprotonated form via resonance .
  • Hydrolysis : Carbamoyl derivatives are more stable than esters (e.g., –COOMe in ) but less stable than amides.
  • Isomerization : The E-configuration in the phenylethenyl group may isomerize under UV light or heat, altering biological activity .

Biological Activity

(2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid, also known as a phenyl-substituted derivative of prop-2-enoic acid, has garnered attention for its potential biological activities, particularly in cancer research and therapeutic applications. This article synthesizes current findings regarding its biological activity, focusing on its cytotoxic, anti-inflammatory, and anti-metastatic properties.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C18_{18}H15_{15}N O3_3
  • Molecular Weight : 293.322 g/mol

Cytotoxicity

Recent studies have demonstrated that (2E)-3-({4-[(1E)-2-phenylethenyl]phenyl}carbamoyl)prop-2-enoic acid exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluating its effects on human lung cancer cell lines (H292) revealed:

CompoundIC50_{50} (µM)Mechanism of Action
(2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID< 250Induction of apoptosis and anoikis-sensitization

These findings suggest that the compound may trigger programmed cell death pathways, which are crucial for eliminating malignant cells .

Anti-Metastatic Activity

In addition to its cytotoxic properties, this compound has shown promise in inhibiting metastasis. Research indicates that it can disrupt the metastatic cascade by affecting cellular adhesion and migration processes. In vitro assays demonstrated that treatment with the compound reduced the motility of cancer cells, indicating a potential role in preventing tumor spread .

The mechanisms underlying the biological activity of (2E)-3-({4-[(1E)-2-PHENYLETHENYL]phenyl}carbamoyl)prop-2-enoic acid are multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to growth arrest.
  • Induction of Apoptosis : It activates intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially reducing tumor-associated inflammation .

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with varying concentrations of the compound. The study concluded that (2E)-3-({4-[(1E)-2-PHENYLETHENYL]phenyl}carbamoyl)prop-2-enoic acid could serve as a lead compound for developing new anticancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-3-({4-[(1E)-2-PHENYLETHENYL]PHENYL}CARBAMOYL)PROP-2-ENOIC ACID, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Step 1 : Begin with a base structure like cinnamic acid derivatives (e.g., ) and introduce the carbamoyl group via a coupling reaction using reagents such as EDCl/HOBt.
  • Step 2 : Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to enhance yield, as demonstrated for similar enamide syntheses ().
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography (silica gel, gradient elution) .

Q. How should researchers validate the structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Technique 1 : Use 1^1H and 13^13C NMR to confirm stereochemistry (E/Z configuration) and functional groups (e.g., carbamoyl, propenoic acid). Compare with spectral data of structurally analogous compounds ( ).
  • Technique 2 : Employ X-ray crystallography for absolute configuration determination, as applied to bromophenoxy derivatives ( ).
  • Technique 3 : Validate molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What are the standard protocols for preliminary biological activity screening?

  • Methodological Answer :

  • Assay 1 : Test for anti-inflammatory activity using lipopolysaccharide (LPS)-induced cytokine release in macrophages (IC50_{50} determination).
  • Assay 2 : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7), referencing methods for chlorophenyl-containing analogs ().
  • Assay 3 : Screen antimicrobial activity using disk diffusion against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity to biological targets?

  • Methodological Answer :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 09) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
  • Step 2 : Use molecular docking (AutoDock Vina) to simulate interactions with targets like COX-2 or bacterial enzymes, referencing pyrimidinyl sulfonamide studies ().
  • Step 3 : Validate predictions with experimental IC50_{50} or Kd_d values .

Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?

  • Methodological Answer :

  • Strategy 1 : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to distinguish overlapping signals, as done for bromophenoxy analogs ( ).
  • Strategy 2 : Replicate assays under controlled conditions (e.g., pH, temperature) to isolate variables affecting bioactivity ().
  • Strategy 3 : Compare batch-to-batch purity via HPLC-MS to rule out synthetic byproducts .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Approach 1 : Synthesize derivatives with substituent variations (e.g., halogenation at phenyl rings, ethoxy vs. methoxy groups) and correlate with bioactivity ( ).
  • Approach 2 : Use QSAR models to predict activity based on electronic (Hammett σ) or steric (Taft) parameters.
  • Approach 3 : Prioritize derivatives with improved logP (via HPLC) or solubility (shake-flask method) for in vivo testing .

Q. What methodologies assess the compound’s environmental fate and ecological risks?

  • Methodological Answer :

  • Protocol 1 : Determine photodegradation half-life under simulated sunlight (e.g., 300 W Xe lamp) and analyze metabolites via LC-MS ().
  • Protocol 2 : Measure soil adsorption coefficients (Koc_{oc}) using batch equilibrium experiments.
  • Protocol 3 : Evaluate aquatic toxicity using Daphnia magna acute immobilization tests, referencing frameworks from project INCHEMBIOL () .

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